molecular formula C52H94O4 B14409899 Didocosyl benzene-1,2-dicarboxylate CAS No. 85401-79-2

Didocosyl benzene-1,2-dicarboxylate

Cat. No.: B14409899
CAS No.: 85401-79-2
M. Wt: 783.3 g/mol
InChI Key: BCPRSOJNDLWHRP-UHFFFAOYSA-N
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Description

Didocosyl benzene-1,2-dicarboxylate, also known as 1,2-benzenedicarboxylic acid didocosyl ester, is an organic compound with the molecular formula C36H58O4. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl benzene-1,2-dicarboxylate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with didocosanol (a long-chain alcohol). The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The ester product is then separated from the reaction mixture and purified using techniques such as distillation or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

Didocosyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and didocosanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

    Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Hydrolysis: Benzene-1,2-dicarboxylic acid and didocosanol.

    Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.

    Substitution: Substituted benzene derivatives, depending on the electrophilic reagent used.

Scientific Research Applications

Didocosyl benzene-1,2-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC and other plastic materials, improving their mechanical properties and durability.

Mechanism of Action

The primary mechanism of action of didocosyl benzene-1,2-dicarboxylate involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased flexibility and reduced brittleness.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl benzene-1,2-dicarboxylate: A shorter-chain phthalate ester used as a plasticizer.

    Diethyl benzene-1,2-dicarboxylate: Another phthalate ester with shorter alkyl chains.

    Dihexyl benzene-1,2-dicarboxylate: A phthalate ester with medium-length alkyl chains.

Uniqueness

Didocosyl benzene-1,2-dicarboxylate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalate esters. This results in materials with greater flexibility and durability, making it particularly valuable in applications requiring high-performance plasticizers.

Properties

CAS No.

85401-79-2

Molecular Formula

C52H94O4

Molecular Weight

783.3 g/mol

IUPAC Name

didocosyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C52H94O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-55-51(53)49-45-41-42-46-50(49)52(54)56-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42,45-46H,3-40,43-44,47-48H2,1-2H3

InChI Key

BCPRSOJNDLWHRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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